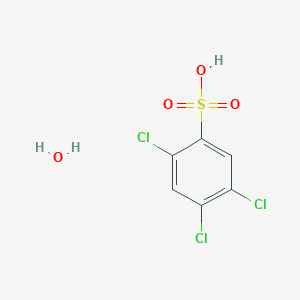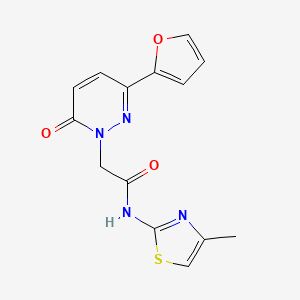
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide is a complex organic compound that features a combination of furan, pyridazine, and thiazole rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan ring to the pyridazine core.
Formation of the thiazole ring: This can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Final assembly: The final step would involve the coupling of the thiazole and pyridazine-furan intermediates under suitable conditions, such as using a peptide coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketone derivatives, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its target molecules.
Medicine: Investigation of its potential as a therapeutic agent, particularly in areas like anti-cancer or anti-inflammatory research.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide would depend on its specific biological targets. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the thiazole ring, potentially altering its biological activity.
N-(4-methylthiazol-2-yl)acetamide: Lacks the pyridazine and furan rings, which might reduce its complexity and potential activity.
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide: Substitution of the thiazole ring with a phenyl group could significantly change its properties.
Uniqueness
The unique combination of furan, pyridazine, and thiazole rings in 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methylthiazol-2-yl)acetamide might confer distinct biological activities and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C14H12N4O3S |
|---|---|
Poids moléculaire |
316.34 g/mol |
Nom IUPAC |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N4O3S/c1-9-8-22-14(15-9)16-12(19)7-18-13(20)5-4-10(17-18)11-3-2-6-21-11/h2-6,8H,7H2,1H3,(H,15,16,19) |
Clé InChI |
JYBPRHHRZWLPPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=N1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


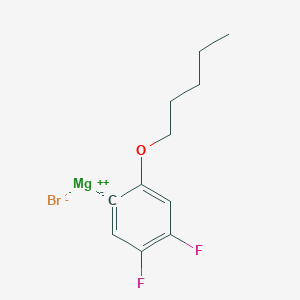
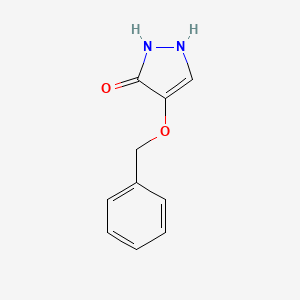
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
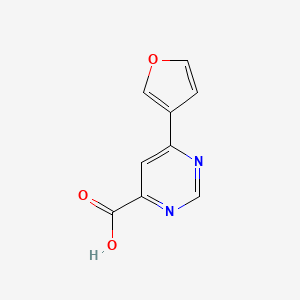
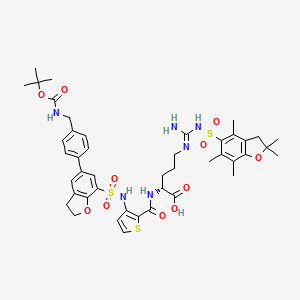
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)
![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
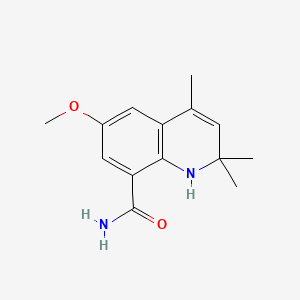
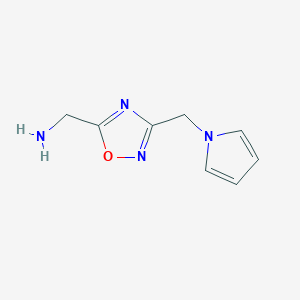
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
